molecular formula C8H6ClN3O B1339227 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 90002-06-5

2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B1339227
CAS No.: 90002-06-5
M. Wt: 195.6 g/mol
InChI Key: JMMBCYRZDCWVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features both a pyridine ring and an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of both the chloromethyl group and the oxadiazole ring imparts unique chemical properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethylpyridine with a nitrile oxide to form the oxadiazole ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of solid triphosgene or diphosgene as chlorinating agents can help minimize the production of hazardous waste .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Mechanism of Action

The mechanism of action of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. In pharmaceutical applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chloromethyl group and the oxadiazole ring in 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine makes it unique compared to its analogs.

Properties

IUPAC Name

5-(chloromethyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-5-7-11-8(12-13-7)6-3-1-2-4-10-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMBCYRZDCWVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568770
Record name 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90002-06-5
Record name 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90002-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The title compound was prepared by a modification of a reported method: a) Mylari, B. L.; Beyer, T. A.; Scott, P. J.; Aldinger, C. E.; Dee, M. F.; Siegel, T. W.; Zembrowski, W. J. J. Med. Chem. 1992, 35, 457, and b) Palazzo, G.; Tavella, M.; Strani, G.; Silvestrini, B.; J. Med. Pharm. Chem. 1961, 4, 351. To a suspension of N′-hydroxypyridine-2-carboximidamide (25.0 g, 0.182 mol) in chloroform (350 mL) was added chloroacetyl chloride (20.5 g, 0.182 mol, 1 equiv) and triethylamine (20.23 g, 0.2 mol, 1.1 equiv). When most of the triethylamine had been added, the suspension turned to a clear light-yellow solution. The solution was allowed to stand at room temperature for 1 d. The mixture was extracted with water (3×75 mL), resulting in the precipitation of a crystalline solid. The resulting slurry was filtered, and filter cake triturated with ethanol, re-filtered, and dried, affording 29.62 g (73%) of the O-chloracetyl amidoxime intermediate. This intermediate was refluxed in xylenes (300 mL) for 3 h, and the volatiles removed completely in vacuo, affording 25.55 g (72% overall) of the pure 1,2,4-oxadiazole. 1H NMR (DMSO-d6) □ 5.20 (s, 2H), 7.62 (m, 1H), 8.06 (m, 2H), 8.76 (m, 1H). LC-MS (APCI) calcd for C8H6ClN3O: 195.02. found (M+H+): 196.0 m/z.
Name
N′-hydroxypyridine-2-carboximidamide
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
20.23 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-chloroacetyl chloride (0.209 mL) in dichloromethane (3 mL) was added dropwise to a solution of (Z)—N′-hydroxypicolinamidine (0.300 g) in dichloromethane (7 mL). Triethylamine (0.366 mL) was added dropwise to the reaction solution and stirring at room temperature continued for 18 hours. The mixture was purified by column chromatography on silica gel (10-50% ethyl acetate in hexane). Desired fractions were evaporated in vacuo to a pale pink residue (0.21 g). This material was taken in toluene and refluxed for 18 hours. The solvent was evaporated in vacuo and the residue purified by column chromatography on silica gel (1-3% methanol in dichloromethane) to provide the title compound (0.085 g) having the following physical data.
Quantity
0.209 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.366 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Reactant of Route 2
Reactant of Route 2
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Reactant of Route 3
Reactant of Route 3
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Reactant of Route 4
Reactant of Route 4
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Reactant of Route 5
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Reactant of Route 6
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Customer
Q & A

Q1: What is the structural significance of the 1,2,4-oxadiazole ring in drug design?

A1: The 1,2,4-oxadiazole ring is considered a bioisostere for amide and ester groups in medicinal chemistry []. This means it can mimic their spatial and electronic properties while potentially offering improved characteristics. For example, 1,2,4-oxadiazoles often exhibit enhanced hydrolytic and metabolic stability compared to amides and esters []. This increased stability can lead to improved pharmacokinetic properties, such as longer half-life and better bioavailability, making them attractive building blocks for drug discovery [].

Q2: How does the crystal structure of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine contribute to its stability?

A2: The crystal structure of this compound reveals key intermolecular interactions that contribute to its stability. C-H···N hydrogen bonds are present between neighboring molecules, specifically involving the hydrogen atoms of the pyridine and chloromethyl groups with the nitrogen atoms of the oxadiazole rings []. Additionally, π-π interactions occur between the aromatic rings of adjacent molecules, further enhancing the crystal packing stability []. These intermolecular forces collectively contribute to the solid-state stability of the compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.